Cas no 121521-90-2 (Salvianolic acid B)

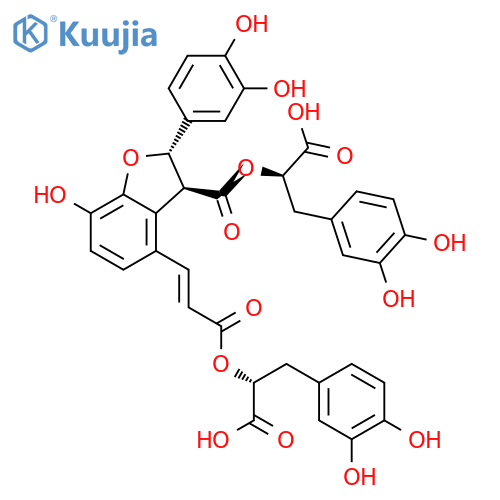

Salvianolic acid B structure

商品名:Salvianolic acid B

CAS番号:121521-90-2

MF:C36H30O16

メガワット:718.613811969757

MDL:MFCD23115783

CID:63561

PubChem ID:329825118

Salvianolic acid B 化学的及び物理的性質

名前と識別子

-

- lithospermic acid B

- SALVIANOLIC ACID B

- DANFENSUAN B

- 3-(1-Carboxy-2-(3,4-dihydroxyphenyl)ethyl) 4-(3-(1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxo-1-propenyl)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-benzofurancarboxylate (2S-(2alpha,3beta(S*),4(E(S*))))-

- 3-Benzofurancarboxylic acid, 4-(3-(1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxo-1-propenyl)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-, 3-(1-carboxy-2-(3,4-dihydroxyphenyl)ethyl) ester, (2S-(2alpha,3beta(S*),4(E(S*))))-

- Salvialic acid B

- Salvianolic acid B, froM Salvia Miltiorrhiza

- (2S,3S)-4-[(1E)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxo-1-propen-1-yl]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-benzofurancarboxylic acid 3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl] ester

- SALVIANOLIC ACID B(P) PrintBack

- SALVIANOLIC ACID B(RG)

- Dan Shen Suan B

- [ "Lithospermic acid B" ]

- Salvianolic Acid B (25 mg)

- 521L902

- (2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphen

- Extra Cas No: 115939-25-8

- Salvianolic acid B, 98%, from Salvia miltiorrhiza

- SALVIANOLIC ACID B (CONSTITUENT OF CHINESE SALVIA)

- CCG-270402

- Salvianolic acid B, United States Pharmacopeia (USP) Reference Standard

- (R)-2-(((2S,3S)-4-((E)-3-((R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carbonyl)oxy)-3-(3,4-dihydroxyphenyl)propanoicacid

- SALVIANOLIC ACID B (CONSTITUENT OF CHINESE SALVIA) [DSC]

- 115939-25-8

- (2S,3S)-4-((1E)-3-((1R)-1-CARBOXY-2-(3,4-DIHYDROXYPHENYL)ETHOXY)-3-OXO-1-PROPEN-1-YL)-2-(3,4-DIHYDROXYPHENYL)-2,3-DIHYDRO-7-HYDROXY-3-BENZOFURANCARBOXYLIC ACID 3-((1R)-1-CARBOXY-2-(3,4-DIHYDROXYPHENYL)ETHYL) ESTER

- UNII-C1GQ844199

- (2R)-2-{[(2E)-3-[(2S,3S)-3-{[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl}-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy}-3-(3,4-dihydroxyphenyl)propanoic acid

- SCHEMBL19512041

- DTXSID201031347

- 3-Benzofurancarboxylic acid,4-[(1E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxo-1-propenyl]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-,3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl] ester, (2R,3R)-

- 3-Benzofurancarboxylic acid, 4-[(1E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxo-1-propen-1-yl]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-, 3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl] ester, (2S,3S)-

- Salvianolic acid B, analytical standard

- SALVIANOLIC ACID B [USP-RS]

- Salvianolic acid B, >=94% (HPLC)

- AKOS037514825

- (R)-2-(((2S,3S)-4-((E)-3-((R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carbonyl)oxy)-3-(3,4-dihydroxyphenyl)propanoic acid

- Q27275057

- 121521-90-2

- 1ST40059

- BDBM50587725

- (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-3-[(1R)-1-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-2-oxo-ethoxy]carbonyl-7-hydroxy-2,3-dihydrobenzofuran-4-yl]prop-2-enoyl]oxy-propanoic acid

- SALVIANOLIC ACID B [INCI]

- C1GQ844199

- CS-5615

- (2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

- CHEBI:134301

- (2R)-2-(((2E)-3-((2S,3S)-3-(((1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)carbonyl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl)prop-2-enoyl)oxy)-3-(3,4-dihydroxyphenyl)propanoic acid

- HY-N1362

- CHEMBL1615434

- ZINC-49538628

- Salvianolic acid B, European Pharmacopoeia (EP) Reference Standard

- SALVIANOLIC ACID B (USP-RS)

- Q-100077

- S4735

- (2R)-2-({(2E)-3-[(2S,3S)-3-{[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl}-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid

- Monardic acid B

- SALVIANOLIC ACID B [WHO-DD]

- 4-{(E)-2-[1-Carboxy-2-(3,4-dihydroxy-phenyl)-ethoxycarbonyl]-vinyl}-2-(3,4-dihydroxy-phenyl)-7-hydroxy-2,3-dihydro-benzofuran-3-carboxylic acid 2-carboxy-3-(3,4-dihydroxy-phenyl)-propyl ester

- CHEMBL2261308

- A891594

- BDBM50487948

- (2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

- Lithospermate B

- inverted exclamation markY94%(HPLC)

- A3191

- GTPL13515

- Salvianolic acid B?

- SalB

- GLXC-19121

- Salvianolic acid B

-

- MDL: MFCD23115783

- インチ: 1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28+,31+,32-/m1/s1

- InChIKey: SNKFFCBZYFGCQN-ZQDRKSDISA-N

- ほほえんだ: O1C2=C(C([H])=C([H])C(/C(/[H])=C(\[H])/C(=O)O[C@@]([H])(C(=O)O[H])C([H])([H])C3C([H])=C([H])C(=C(C=3[H])O[H])O[H])=C2[C@]([H])(C(=O)O[C@]([H])(C(=O)O[H])C([H])([H])C2C([H])=C([H])C(=C(C=2[H])O[H])O[H])[C@@]1([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 718.153385g/mol

- ひょうめんでんか: 0

- XLogP3: 4

- 水素結合ドナー数: 9

- 水素結合受容体数: 16

- 回転可能化学結合数: 14

- どういたいしつりょう: 718.153385g/mol

- 単一同位体質量: 718.153385g/mol

- 水素結合トポロジー分子極性表面積: 278Ų

- 重原子数: 52

- 複雑さ: 1290

- 同位体原子数: 0

- 原子立体中心数の決定: 4

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 718.6

じっけんとくせい

- 色と性状: Oil

- 密度みつど: 1.6370

- ゆうかいてん: 129-133°C

- ふってん: 1020.3℃ at 760mmHg

- フラッシュポイント: 322.1°C

- 屈折率: 1.739

- ようかいど: H2O: ≥5mg/mL

- PSA: 278.04000

- LogP: 3.33450

- ようかいせい: H2O: ≥5mg/mL

- 光学活性: [α]/D +95 to +115°, c = 1 in methanol

Salvianolic acid B セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: 24/25

- RTECS番号:DF6492107

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years *The compound is unstable in solutions, freshly prepared is recommended.

Salvianolic acid B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S100820-25mg |

Salvianolic Acid B |

121521-90-2 | 25mg |

$ 288.00 | 2023-09-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S77770-10mg |

Salvianolic acid B |

121521-90-2 | 10mg |

¥1026.0 | 2021-09-07 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096133-5mg |

Salvianolic acid B |

121521-90-2 | 98% | 5mg |

¥108 | 2024-05-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5725-5 mg |

lithospermic acid B |

121521-90-2 | 98.00% | 5mg |

¥556.00 | 2022-02-28 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1609818-25MG |

Salvianolic acid B |

121521-90-2 | 25mg |

¥4625.61 | 2025-01-16 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KX793-5mg |

Salvianolic acid B |

121521-90-2 | 98+% | 5mg |

888CNY | 2021-05-08 | |

| TRC | S100820-100mg |

Salvianolic Acid B |

121521-90-2 | 100mg |

$1005.00 | 2023-05-17 | ||

| ChemScence | CS-5615-10mg |

Salvianolic acid B |

121521-90-2 | 99.73% | 10mg |

$121.0 | 2022-04-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-212911-10 mg |

Salvianolic Acid B, |

121521-90-2 | 98% | 10mg |

¥2,256.00 | 2023-07-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 49724-10MG |

Salvianolic acid B |

121521-90-2 | 10mg |

¥5416.4 | 2023-10-23 |

Salvianolic acid B サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:121521-90-2)Salvianolic acid B

注文番号:A891594

在庫ステータス:in Stock/in Stock/in Stock

はかる:250mg/1g/5g

清らかである:99%/99%/99%

最終更新された価格情報:Friday, 30 August 2024 11:37

価格 ($):169.0/403.0/1230.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:121521-90-2)Salvianolic acid B

注文番号:LE10447

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:03

価格 ($):discuss personally

Salvianolic acid B 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

121521-90-2 (Salvianolic acid B) 関連製品

- 518-28-5(Podofilox)

- 115841-09-3(Salvianolic acid C)

- 142998-47-8(Salvianolic acid D)

- 142115-17-1(Benzenepropanoic acid,3,4-dihydroxy-a-[[(2E)-1-oxo-3-(4,7,8-trihydroxydibenz[b,f]oxepin-1-yl)-2-propen-1-yl]oxy]-,(aR)-)

- 28831-65-4(Lithospermic acid)

- 115939-25-8(Salvianolic acid B)

- 531-75-9(Esculin)

- 477-90-7(Bergenin)

- 96574-01-5(Salvianolic acid A)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:121521-90-2)丹酚酸 B

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:121521-90-2)lithospermic acid B

清らかである:99%

はかる:200kg

価格 ($):問い合わせ